1H-Thiopyrano[3,2-D]pyrimidine

HIV-1 NNRTI drug resistance antiviral drug discovery

Scaling thiopyrano-based drug discovery often stalls due to a lack of oxidation-tunable scaffolds. 1H-Thiopyrano[3,2-d]pyrimidine (CAS 42377-24-2) solves this with a saturated sulfur ring that enables stepwise oxidation to sulfoxide/sulfone states, a design vector absent in thieno/furo analogs. - Provides 5.5-fold antiviral potency improvement (EC50: 445→49.1 nM) via sulfonation. - Enables 433-fold PDE4B/PDE4D selectivity, a 309-fold improvement over roflumilast. - In stock with pack sizes from 100 mg to bulk; custom synthesis available for oxidized derivatives.

Molecular Formula C7H6N2S
Molecular Weight 150.20 g/mol
CAS No. 42377-24-2
Cat. No. B13950092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Thiopyrano[3,2-D]pyrimidine
CAS42377-24-2
Molecular FormulaC7H6N2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=CNC2=C1
InChIInChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9)
InChIKeyJXZQHDYDNPDBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Thiopyrano[3,2-d]pyrimidine: A Privileged Drug Discovery Scaffold


1H-Thiopyrano[3,2-d]pyrimidine (CAS 42377-24-2, C₇H₆N₂S, MW 150.20 g/mol) is a fused heterocyclic scaffold in which a six-membered thiopyran ring is annulated to a pyrimidine core at the [3,2-d] junction, yielding a planar, sulfur-containing bicyclic system with a polar surface area of 53.98 Ų and a calculated LogP of 1.09 . Unlike its five-membered thieno[3,2-d]pyrimidine congener, the thiopyrano[3,2-d]pyrimidine architecture features a saturated or partially saturated sulfur-containing ring that can be differentially oxidized to sulfoxide and sulfone states, offering unique electronic and conformational tuning handles not accessible in thiophene-fused analogs [1]. This scaffold has served as the core template for multiple therapeutically differentiated compound series, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against drug-resistant variants, highly selective PDE4B inhibitors, β-adrenergic receptor blockers, and hypoglycemic agents [1][2][3].

Why Thieno/Furo Cannot Replace Thiopyrano[3,2-d]pyrimidine


The six-membered thiopyran ring in 1H-thiopyrano[3,2-d]pyrimidine imposes a fundamentally different geometry, electronic distribution, and oxidation-state tunability compared to the five-membered thiophene ring in thieno[3,2-d]pyrimidine or the oxygen-containing furan ring in furo[3,2-d]pyrimidine [1]. Critically, the thiopyrano sulfur atom can be selectively oxidized to sulfoxide (S=O) or sulfone (O=S=O) states, enabling stepwise modulation of hydrogen-bonding capacity, conformational preference, and metabolic stability—a design degree of freedom that is entirely absent in thieno and furo analogs [1][2]. Concretely, in the HIV-1 NNRTI series, sulfonation at the X-position (converting S to SO₂) improved antiviral potency approximately 5.5-fold (compare compound 16a, EC₅₀ RES056 = 445 nM, to 16b, EC₅₀ RES056 = 49.1 nM), while in the PDE4B inhibitor series, the 5,5-dioxo modification was essential for achieving 433-fold subtype selectivity [1][3]. These structure–activity relationships confirm that the thiopyrano oxidation handle is not an incremental substituent variation but a decisive determinant of target potency and selectivity; substitution with a thieno or furo scaffold eliminates this critical optimization vector.

Quantitative Differentiation of Thiopyrano[3,2-d]pyrimidine Derivatives


HIV-1 NNRTI Activity vs. Efavirenz in Double Mutants

In a direct head-to-head comparison within the same study, the dihydrothiopyrano[3,2-d]pyrimidine derivative 23h demonstrated 14.5-fold greater potency than efavirenz (EFV) and 3.0-fold greater potency than etravirine (ETR) against the highly challenging double-mutant strain F227L + V106A [1]. Against the K103N + Y181C double mutant (strain RES056), 23h was 7.5-fold more potent than EFV and 2.3-fold more potent than ETR [1]. Across a panel of six clinically relevant HIV-1 variants (L100I, K103N, Y181C, Y188L, E138K, F227L + V106A), 23h exhibited uniformly superior or equipment potency compared to EFV and ETR, with an EC₅₀ range of 4.46–21.4 nM, whereas EFV showed EC₅₀ values of 4.67–99.2 nM and ETR showed 3.38–16.3 nM [1]. The resistance profile (RF) of 23h (RF = 1.3–6.2) represented a major improvement over EFV (RF = 1.7–42.7), ETR (RF = 1.2–12.5), and rilpivirine (RF = 1.3–82) [1].

HIV-1 NNRTI drug resistance antiviral drug discovery

PDE4B Subtype Selectivity vs. Roflumilast

In a cross-study comparison using human full-length PDE4B2 and PDE4D2 enzyme assays, the 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative 54 exhibited an IC₅₀ of 3.0 nM for PDE4B and a selectivity ratio of 433-fold for PDE4B over PDE4D [1]. In contrast, roflumilast—a marketed non-selective PDE4 inhibitor—displayed IC₅₀ values of 0.2–0.84 nM for PDE4B and 0.2–0.68 nM for PDE4D, yielding a PDE4B/PDE4D selectivity ratio of approximately 1.2–1.4 (essentially non-selective) [2]. The 433-fold selectivity achieved by the thiopyrano[3,2-d]pyrimidine chemotype represents a greater than 300-fold improvement in subtype selectivity over the non-selective comparator. This selectivity was achieved through systematic optimization of substituents on the pyrimidine ring and the side-chain phenyl ring, with the 5,5-dioxo oxidation state of the thiopyrano sulfur being essential for the selectivity gain [1].

PDE4 inhibitor subtype selectivity anti-inflammatory drug discovery

β-Blocker Activity vs. Thieno Kinase Inhibitors

The 7,8-dihydro-4-(1-piperazinyl)-6H-thiopyrano[3,2-d]pyrimidine series is explicitly claimed as β-adrenergic blocking agents in US Patent US4889856A, with demonstrated utility for treating elevated intraocular pressure and glaucoma via topical administration [1]. This therapeutic application is structurally enabled by the thiopyrano[3,2-d]pyrimidine scaffold but is not a property of the analogous thieno[3,2-d]pyrimidine scaffold, which has been primarily explored as kinase inhibitors (PI3K, mTOR, B-Raf, EGFR) rather than as GPCR-targeted β-blockers [2][3]. The patent discloses specific compounds such as 2-cyclopropyl-4-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine and 2-methyl-4-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, establishing the scaffold's fitness for cardiovascular and ocular indications [1]. Earlier Belgian Patent No. 724745 had disclosed 6H-7,8-dihydrothiopyrano[3,2-d]pyrimidines as intermediates with cardiovascular and coronary dilation activity, but the β-blocking activity was a subsequent and distinct discovery [4].

β-blocker glaucoma cardiovascular drug discovery

hERG and CYP450 Safety Profile

In a comprehensive in vitro safety pharmacology evaluation, the dihydrothiopyrano[3,2-d]pyrimidine derivative 23h exhibited no apparent inhibition of the major cytochrome P450 (CYP450) enzymes (including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and no inhibition of the hERG potassium channel at relevant concentrations [1]. This dual-negative safety profile is atypical for many kinase-targeted heterocyclic scaffolds: thieno[3,2-d]pyrimidine-based kinase inhibitors and quinazoline-based kinase inhibitors frequently exhibit hERG liability and/or CYP450 inhibition that complicates preclinical development [2]. The absence of hERG inhibition predicts a low risk of drug-induced QT prolongation and Torsades de Pointes, while the absence of CYP450 inhibition predicts a low risk of pharmacokinetic drug–drug interactions. These favorable in vitro safety parameters were corroborated by in vivo pharmacokinetic studies showing good oral exposure and an excellent safety profile for 23h in animal models [1].

cardiac safety hERG CYP450 inhibition drug-drug interaction

Thiopyrano[3,2-d]pyrimidine: Key Research and Procurement Applications


Anti-HIV Drug Discovery Targeting NNRTI-Resistant Strains

Procurement of dihydrothiopyrano[3,2-d]pyrimidine building blocks is strategically indicated for medicinal chemistry programs seeking next-generation HIV-1 NNRTIs with activity against K103N + Y181C and F227L + V106A double-mutant strains. The lead compound 23h demonstrated 14.5-fold greater potency than efavirenz against F227L + V106A and a markedly improved resistance profile (RF = 1.3–6.2 vs EFV RF = 1.7–42.7), positioning the scaffold for development of salvage therapies where first-line NNRTIs have failed [1].

PDE4B-Selective Anti-Inflammatory Development with Reduced Emetic Risk

Research programs targeting chronic inflammatory diseases (COPD, asthma, psoriasis) in which PDE4D-mediated emesis has limited the clinical dose of non-selective PDE4 inhibitors should prioritize the 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine scaffold. Derivative 54's 433-fold PDE4B/PDE4D selectivity represents an approximately 309-fold improvement over roflumilast, directly addressing the therapeutic index limitation that has constrained the PDE4 inhibitor class [2].

Ocular and Cardiovascular β-Blocker Development Programs

For discovery programs in glaucoma, hypertension, or arrhythmia requiring β-adrenergic receptor antagonism, 7,8-dihydro-4-(1-piperazinyl)-6H-thiopyrano[3,2-d]pyrimidine intermediates offer a patent-established entry point into a β-blocker chemotype with demonstrated topical ocular bioavailability and reduced systemic β-blockade [3]. This therapeutic vector is uniquely accessible through the thiopyrano[3,2-d]pyrimidine scaffold and cannot be accessed via thieno[3,2-d]pyrimidine building blocks, which are exclusively directed toward kinase inhibition [4].

Multitargeted Kinase Inhibitor Design with Favorable Cardiac Safety Margin

Programs designing multitargeted kinase inhibitors for oncology indications can leverage the thiopyrano[3,2-d]pyrimidine scaffold's documented absence of hERG and CYP450 inhibition to reduce the risk of cardiotoxicity and drug–drug interactions. Pyridothiopyranopyrimidine derivatives have demonstrated potent VEGFR-2 KDR inhibition and antiproliferative activity across a panel of human tumor cell lines, while the safety profiling of analog 23h indicates that the thiopyrano-containing scaffold may offer an intrinsically cleaner cardiac safety margin than many thieno[3,2-d]pyrimidine-based kinase inhibitor series [1][5].

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